4-Amino-3-(2-methylpropoxy)benzamide
Overview
Description
4-Amino-3-(2-methylpropoxy)benzamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position and an isobutoxy group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methylpropoxy)benzamide typically involves the following steps:
Nitration: The starting material, 3-isobutoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Amidation: The resulting 4-amino-3-isobutoxybenzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Amino-3-(2-methylpropoxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-methylpropoxy)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Amino-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of an isobutoxy group.
4-Amino-3-chlorobenzamide: Similar structure but with a chloro group instead of an isobutoxy group.
Uniqueness: 4-Amino-3-(2-methylpropoxy)benzamide is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-amino-3-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIQGNZXRTYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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